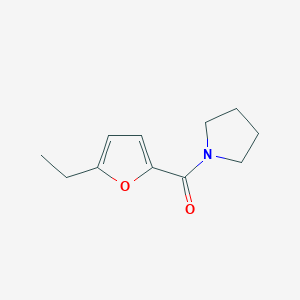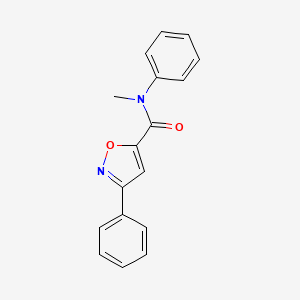
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as exhibit cytotoxic effects on certain cancer cells. The compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in various fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone. One potential direction is the exploration of its potential as a fluorescent probe for the detection of metal ions. Another potential direction is the development of new synthetic methods for the compound, which may improve its purity and yield. Additionally, the compound may be further studied for its potential applications in the treatment of various diseases, such as cancer and inflammation.
Métodos De Síntesis
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been synthesized using different methods. One of the most common methods is the reaction of 2-aminophenol with 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of acetic acid and refluxing for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been widely studied in scientific research due to its potential applications in various fields. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-13(12(2)18(3)17-11)10-16(20)19-8-9-21-15-7-5-4-6-14(15)19/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCFZHZKFDXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)




![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)






